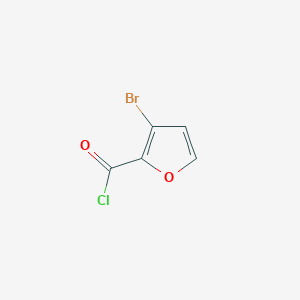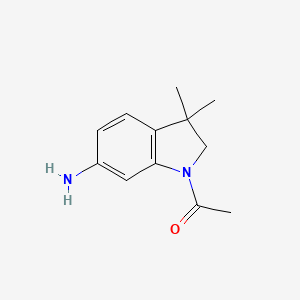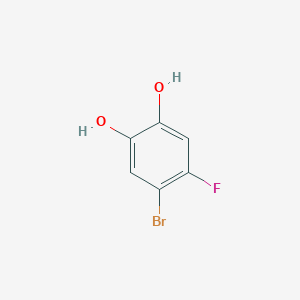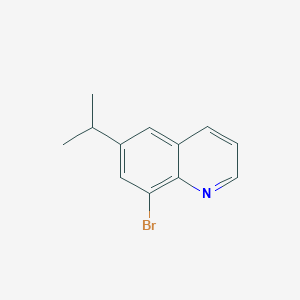
5-Bromo-2-(cyclopropylmethoxy)pyridine
概要
説明
5-Bromo-2-(cyclopropylmethoxy)pyridine is a useful research compound. Its molecular formula is C9H10BrNO and its molecular weight is 228.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Spectroscopic Applications
5-Bromo-2-(trifluoromethyl)pyridine, a compound similar in structure to 5-Bromo-2-(cyclopropylmethoxy)pyridine, has been studied for its spectroscopic properties, including Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. Density Functional Theory (DFT) was applied to explore its geometric structure, vibrational frequencies, and chemical shift values. The non-linear optical (NLO) properties were determined, and its effects on pBR322 plasmid DNA and antimicrobial activities were tested, highlighting its potential in material science and biological applications (Vural & Kara, 2017).
Antiviral Activity
Research on 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, which are related to the structural motif of this compound, has shown marked inhibition of retrovirus replication in cell culture. This suggests the potential of such compounds in antiviral therapies (Hocková et al., 2003).
Organic Synthesis
Several studies have explored the synthesis of complex organic compounds and heterocycles starting from pyridine derivatives. For instance, the preparation of 2,3-disubstituted 5-Bromo-1H-pyrrolo[2,3-b]pyridine frameworks by Fischer indole cyclization offers a valuable route to diverse organic molecules, demonstrating the role of pyridine derivatives in facilitating organic synthesis (Alekseyev et al., 2015).
Luminescent Properties
Research on heteroleptic mononuclear cyclometalated bis(phenylpyridine)iridium(III) complexes with tetrazolate chelate ligands showed a wide span of redox and emission properties. This work underscores the importance of ancillary ligands, such as pyridine derivatives, in tuning the luminescent properties of metal complexes, relevant for applications in organic light-emitting devices (Stagni et al., 2008).
Antimicrobial Activity
The synthesis and characterization of novel Schiff base Cu(II) complexes, including 5-bromo-2-hydroxyphenyl benzophenone-methoxy benzoyl hydrazone pyridine copper(Ⅱ), revealed both ferromagnetic intramolecular interaction and weak antiferromagnetic intermolecular interaction. This highlights the potential of pyridine derivatives in developing new materials with specific magnetic properties, which could have further implications in medical and materials science (Chang-zheng, 2011).
Safety and Hazards
特性
IUPAC Name |
5-bromo-2-(cyclopropylmethoxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO/c10-8-3-4-9(11-5-8)12-6-7-1-2-7/h3-5,7H,1-2,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXLHFKZNQOIRGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=NC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20619996 | |
| Record name | 5-Bromo-2-(cyclopropylmethoxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20619996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
494772-02-0 | |
| Record name | 5-Bromo-2-(cyclopropylmethoxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20619996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
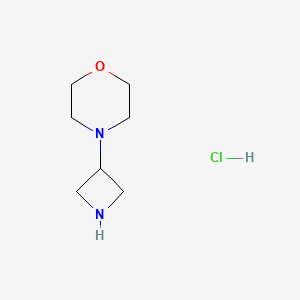
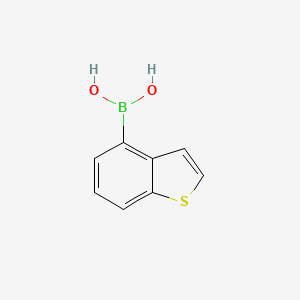


![2-Hydrazinylthiazolo[4,5-c]pyridine](/img/structure/B1288880.png)

